molecular formula C5H6O3 B13827144 4,5-Epoxy-3-hydroxyvaleric acid-beta-lactone CAS No. 4247-30-7

4,5-Epoxy-3-hydroxyvaleric acid-beta-lactone

Cat. No.: B13827144
CAS No.: 4247-30-7
M. Wt: 114.10 g/mol
InChI Key: YQTVQKUILKIULC-UHFFFAOYSA-N
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Description

4-(oxiran-2-yl)oxetan-2-one is an organic compound that features both an oxirane (epoxide) and an oxetane ring. These two rings are notable for their strained structures, which impart unique reactivity and properties to the compound. The presence of these rings makes 4-(oxiran-2-yl)oxetan-2-one a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(oxiran-2-yl)oxetan-2-one typically involves the formation of the oxetane ring followed by the introduction of the oxirane ring. One common method is the intramolecular cyclization of suitable precursors. For example, the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures can yield oxetane derivatives . The oxirane ring can then be introduced through epoxidation reactions using peracids or other oxidizing agents .

Industrial Production Methods

Industrial production methods for 4-(oxiran-2-yl)oxetan-2-one are less commonly reported in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(oxiran-2-yl)oxetan-2-one undergoes a variety of chemical reactions due to the strained nature of its rings. These include:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing agents: Peracids, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, catalytic hydrogenation

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic ring-opening of the oxirane ring with an amine would yield a β-amino alcohol .

Mechanism of Action

The mechanism of action of 4-(oxiran-2-yl)oxetan-2-one involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially leading to therapeutic effects. The specific molecular targets and pathways depend on the context of its use, such as enzyme inhibition or interaction with cellular components .

Comparison with Similar Compounds

4-(oxiran-2-yl)oxetan-2-one can be compared with other compounds that contain oxirane or oxetane rings:

Properties

CAS No.

4247-30-7

Molecular Formula

C5H6O3

Molecular Weight

114.10 g/mol

IUPAC Name

4-(oxiran-2-yl)oxetan-2-one

InChI

InChI=1S/C5H6O3/c6-5-1-3(8-5)4-2-7-4/h3-4H,1-2H2

InChI Key

YQTVQKUILKIULC-UHFFFAOYSA-N

Canonical SMILES

C1C(OC1=O)C2CO2

Origin of Product

United States

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